(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE
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Overview
Description
(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a dithioloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting with the preparation of the dichlorophenyl and dithioloquinoline intermediates. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product. For example, the use of chlorinating agents and sulfur-containing compounds is common in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and consistent production. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols .
Scientific Research Applications
(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)ethanamine: Shares a similar dichlorophenyl group but differs in its overall structure and properties.
4-(pyridin-2-yldisulfaneyl)methyl)benzoic acid: Contains a disulfide linkage and a benzoic acid moiety, making it structurally distinct.
Uniqueness
(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its combination of a dichlorophenyl group and a dithioloquinoline moiety, which imparts specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C19H16Cl2N2S2 |
---|---|
Molecular Weight |
407.4g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H16Cl2N2S2/c1-10-4-6-14-12(8-10)16-17(19(2,3)23-14)24-25-18(16)22-15-7-5-11(20)9-13(15)21/h4-9,23H,1-3H3 |
InChI Key |
NRVYOIQPXNSMNL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)Cl)Cl)SS3)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)Cl)Cl)SS3)(C)C |
Origin of Product |
United States |
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